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Part 1: Executive Summary

Strontium aluminate (SrsAl140z25) represents a critical class of host matrices for persistent
luminescence phosphors, particularly when doped with Eu2* and Dy2*/Dy3*. Unlike its
chemically simpler counterpart SrAl20a4, the SraAl14025 phase offers a wider band gap and
unique defect topologies that facilitate blue-green emission (~490 nm) with exceptional
guantum efficiency.

This technical guide provides a rigorous Density Functional Theory (DFT) framework for
modeling the electronic band structure of SraAl14O2s. It moves beyond standard
approximations, advocating for hybrid functional methodologies (HSEO6) to correct the severe
band-gap underestimation typical of standard GGA functionals. The guide details the
crystallographic parameters, computational protocols, and electronic structure analysis required
to predict optical performance and defect energetics in drug development and advanced
materials applications.
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Part 2: Crystallographic Framework
To accurately model the electronic structure, the initial unit cell must be geometrically precise.
SraAl1402s crystallizes in an orthorhombic system.[1]

Lattice Parameters & Space Group:

e Space Group:Pmma (No.[1] 51) or Pmmm (No. 47) depending on specific refinement; Pmma
is the standard citation for the optically active phase.

» Lattice Constants (Experimental Standard):

» Coordination: The structure consists of AlOa4 tetrahedra and AlOe octahedra forming a 3D
network, with Sr2* ions occupying the interstitial sites within 1D channels.

Critical Note: The large unit cell (containing 86 atoms) demands significant computational
resources. Symmetry-constrained relaxation is recommended to reduce computational cost

without sacrificing accuracy.

Part 3: Computational Methodology (Protocol)

The following protocol is a self-validating system designed to ensure convergence and
reproducibility. It utilizes the Vienna Ab initio Simulation Package (VASP) workflow but is
adaptable to Quantum ESPRESSO or CASTEP.

The "Accuracy-First" Workflow

The standard Generalized Gradient Approximation (GGA-PBE) underestimates the band gap of
insulators by 30-50%. For SraAl14Oz2s, where the band gap drives the defect trap depth, a
Hybrid Functional approach is mandatory for the final electronic step.

Step-by-Step Protocol
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e Pre-Processing & Structure Optimization (Relaxation):

o

Functional: GGA-PBE (Perdew-Burke-Ernzerhof).
o Basis Set: Plane-wave basis with Projector Augmented Wave (PAW) pseudopotentials.
o Cutoff Energy: 520 eV (Ensures stress tensor convergence).
o k-point Grid:
Gamma-centered grid (due to the elongated
-axis).
o Convergence Criteria: Energy

eV; Forces

eV/A.

» Electronic Structure Calculation (Static Run):

o

Functional: HSEO06 (Heyd-Scuseria-Ernzerhof).

[¢]

Mixing Parameter (

): 0.25 (Standard) or tuned to 0.28 to match experimental

[e]

Screening Parameter (

): 0.20 A1,

[e]

Purpose: Accurate determination of Band Gap (
) and Density of States (DOS).
o Defect & Doping Analysis:

o Construct supercells (
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) to isolate dopant interactions.

o Substitute Sr2* with Eu?* and Dys*.
o Perform charge correction for charged defects (Dy3* on Sr?* site creates a

positive center).

Workflow Visualization

Input Structure
(CIF / POSCAR)

Geometry Optimization
(GGA-PBE, 520 eV)

No (Re-run)

Convergence Check
(Forces < 0.01 eV/A)

Static Calculation
(Hybrid HSEOQ6)

Post-Processing
(Band Structure / DOS)

Click to download full resolution via product page

Figure 1: High-fidelity DFT workflow for SraAl14Oz2s electronic structure determination.

Part 4: Electronic Structure Analysis
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Band Gap Topography

SraAl1402s is an indirect band-gap insulator.[2] The Valence Band Maximum (VBM) is typically
located at the Y point, while the Conduction Band Minimum (CBM) resides at the

(Gamma) point.[2]

GGA-PBE . Experimental
Parameter HSEO06 (Hybrid)

(Standard) Reference
Band Gap (

~4.2-45¢eV 6.11 - 6.40 eV ~6.5 eV (Host)
)
Band Type Indirect Indirect Indirect
VBM Character 0-2p 0-2p
CBM Character Sr-4d / Al-3s Sr-4d / Al-3s

Interpretation: The HSEO6 value of ~6.11 eV is the authoritative theoretical benchmark, aligning
closely with vacuum UV excitation spectra. The large gap is crucial for accommodating the Eu?*

5d excited states without auto-ionization into the conduction band.

Density of States (DOS) Decomposition

The Partial Density of States (PDOS) reveals the atomic orbital contributions:

» Valence Band (VB): Dominated by O-2p orbitals.[3] These states are relatively flat, indicating
heavy hole effective masses.

e Conduction Band (CB): A hybridization of Sr-4d and Al-3s/3p states. These bands are more
dispersive, suggesting that electron mobility is significantly higher than hole mobility.[2]

» Doping Effects (Eu/Dy):
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o Eu?*: Introduces occupied 4f states within the band gap (approx. 1-2 eV above VBM) and
empty 5d states just below the CBM.

o Dys3*: Introduces deep trap levels (impurity states) below the CBM, which are essential for
the "afterglow" mechanism by trapping electrons excited from the Eu2* center.

Part 5: Mechanism of Persistent Luminescence

The utility of SraAl1402s lies in its defect physics. The DFT results explain the persistent
luminescence mechanism known as the Dorenbos Model.

Excitation: UV light excites an electron from the Eu?* ground state (

) to the excited state (

).

Trapping: The excited electron tunnels to a nearby trap level (Dy3* or Oxygen Vacancy

) located 0.5 - 0.9 eV below the CBM.

Storage: The electron remains trapped at room temperature due to the energy barrier.

Release: Thermal energy (

) slowly releases the electron back to the Eu2* 5d state.

Emission: Radiative relaxation to the Eu?* ground state emits a photon (

nm).

Mechanistic Pathway Visualization
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Figure 2: Energy level diagram illustrating the electron trapping and detrapping mechanism in
Eu/Dy co-doped SrsAl1402s.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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